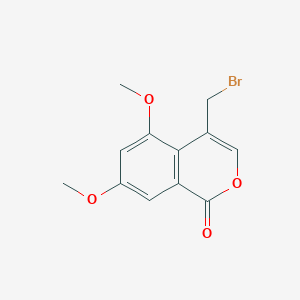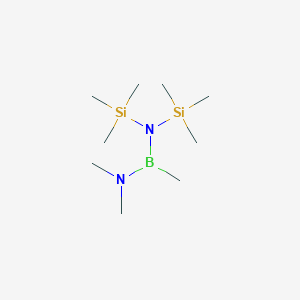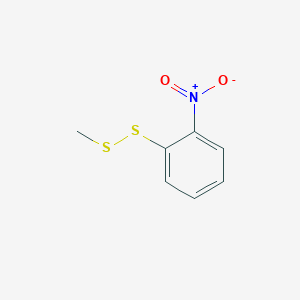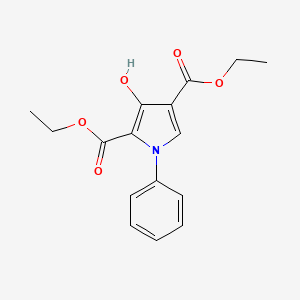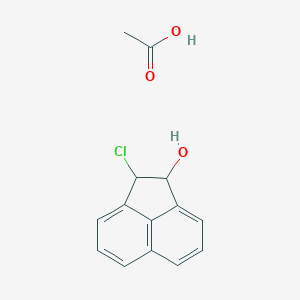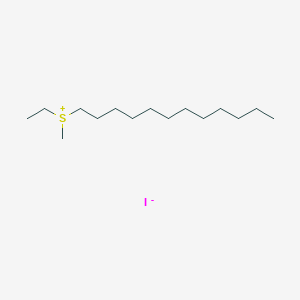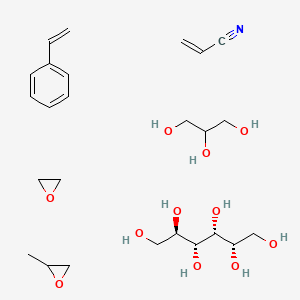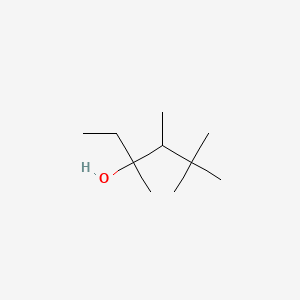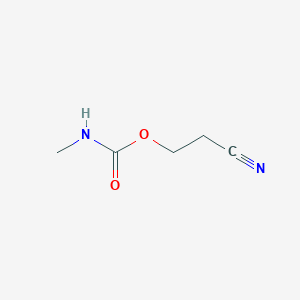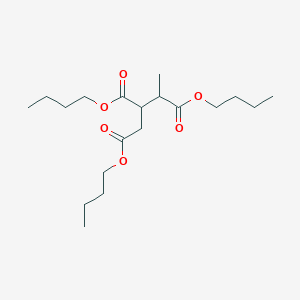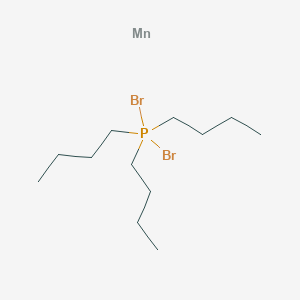
Dibromo(tributyl)-lambda5-phosphane;manganese
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibromo(tributyl)-lambda5-phosphane;manganese is an organophosphorus compound that features a manganese center coordinated to a dibromo(tributyl)-lambda5-phosphane ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibromo(tributyl)-lambda5-phosphane;manganese typically involves the reaction of manganese precursors with dibromo(tributyl)-lambda5-phosphane under controlled conditions. One common method involves the use of manganese halides and dibromo(tributyl)-lambda5-phosphane in the presence of a suitable solvent and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dibromo(tributyl)-lambda5-phosphane;manganese undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the dibromo(tributyl)-lambda5-phosphane ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese oxides, while reduction can produce lower oxidation state manganese complexes. Substitution reactions result in new manganese complexes with different ligands .
Scientific Research Applications
Dibromo(tributyl)-lambda5-phosphane;manganese has several scientific research applications:
Mechanism of Action
The mechanism by which dibromo(tributyl)-lambda5-phosphane;manganese exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It may also interact with cellular pathways, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Dibromoalkanes: These compounds share the dibromo functional group but differ in their overall structure and reactivity.
Tertiary Phosphines: These compounds contain phosphorus atoms bonded to three organic groups and are used in similar catalytic applications.
Tributyltin Compounds: These compounds contain tin instead of manganese and have different chemical properties and applications.
Uniqueness
Dibromo(tributyl)-lambda5-phosphane;manganese is unique due to the presence of both manganese and the dibromo(tributyl)-lambda5-phosphane ligand, which imparts distinct chemical properties and reactivity. This combination makes it particularly useful in specific catalytic and material science applications .
Properties
CAS No. |
72910-38-4 |
|---|---|
Molecular Formula |
C12H27Br2MnP |
Molecular Weight |
417.06 g/mol |
IUPAC Name |
dibromo(tributyl)-λ5-phosphane;manganese |
InChI |
InChI=1S/C12H27Br2P.Mn/c1-4-7-10-15(13,14,11-8-5-2)12-9-6-3;/h4-12H2,1-3H3; |
InChI Key |
HVEOLBQJHZMEBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(CCCC)(CCCC)(Br)Br.[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Phenyl(quinolin-2-yl)methyl] benzoate](/img/structure/B14475761.png)
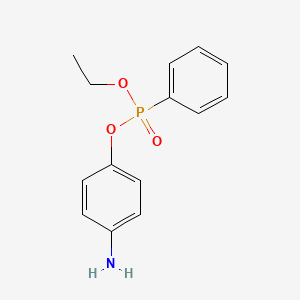
![6-[(4-Bromo-2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14475767.png)
